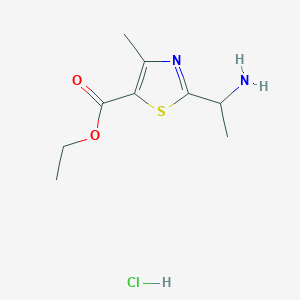

Ethyl 2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride

CAS No.: 2408971-78-6

Cat. No.: VC7160108

Molecular Formula: C9H15ClN2O2S

Molecular Weight: 250.74

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2408971-78-6 |

|---|---|

| Molecular Formula | C9H15ClN2O2S |

| Molecular Weight | 250.74 |

| IUPAC Name | ethyl 2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C9H14N2O2S.ClH/c1-4-13-9(12)7-6(3)11-8(14-7)5(2)10;/h5H,4,10H2,1-3H3;1H |

| Standard InChI Key | UKYBKKGKFDJCSP-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(N=C(S1)C(C)N)C.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Structural Attributes

Ethyl 2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride is characterized by a thiazole ring substituted with a methyl group at position 4, an aminoethyl side chain at position 2, and an ethyl ester at position 5. The hydrochloride salt form stabilizes the compound and improves its solubility . Key identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | ethyl 2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate; hydrochloride |

| Molecular Formula | |

| Molecular Weight | 250.75 g/mol |

| SMILES | CCOC(=O)C1=C(N=C(S1)C(C)N)C.Cl |

| InChIKey | UKYBKKGKFDJCSP-UHFFFAOYSA-N |

The thiazole ring’s aromaticity and the aminoethyl group’s basicity contribute to the compound’s reactivity, enabling hydrogen bonding and π-π interactions with biological targets.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The compound is synthesized via nucleophilic substitution between ethyl 2-bromo-4-methylthiazole-5-carboxylate and 1-aminoethanol. The reaction is catalyzed by potassium carbonate in dimethylformamide (DMF) at elevated temperatures (80–100°C), facilitating cyclization and side-chain incorporation. The crude product is purified through recrystallization or chromatography to achieve >95% purity.

Industrial Production Methods

Industrial processes employ continuous flow reactors to enhance yield and reduce reaction times. Post-synthesis, the compound is converted to its hydrochloride salt using hydrochloric acid, followed by lyophilization to obtain a stable powder.

Physicochemical Properties

The hydrochloride salt form confers high solubility in water (>50 mg/mL) and polar solvents like methanol and ethanol. The compound is stable at room temperature under inert conditions but degrades in acidic or alkaline environments. Thermal analysis reveals a melting point of 210–215°C .

Biological Activities and Mechanism of Action

Antimicrobial Properties

The compound inhibits bacterial growth by disrupting cell wall synthesis in Staphylococcus aureus and Escherichia coli (MIC: 12.5–25 μg/mL). The aminoethyl group binds to penicillin-binding proteins (PBPs), while the thiazole ring interferes with peptidoglycan cross-linking.

Applications in Medicinal Chemistry

Drug Discovery

The compound serves as a scaffold for developing kinase inhibitors and antimicrobial agents. Structural modifications, such as replacing the ethyl ester with a carboxamide, enhance target affinity.

Pharmacological Probes

Its fluorescent derivatives are used to study protein-ligand interactions in real time, aiding in high-throughput screening.

Comparison with Related Thiazole Derivatives

| Compound | Structural Differences | Biological Activity |

|---|---|---|

| Ethyl 4-methylthiazole-5-carboxylate | Lacks aminoethyl group | Weak antimicrobial activity (MIC: >100 μg/mL) |

| Methyl 2-aminoethylthiazole-4-carboxylate | Methyl ester instead of ethyl ester | Improved solubility but reduced potency |

| 2-Aminoethylthiazole hydrochloride | No ester group | Limited cellular uptake |

The aminoethyl and ester groups in Ethyl 2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride optimize both solubility and bioactivity .

Research Findings and Current Studies

Recent investigations focus on its synergy with cisplatin in ovarian cancer models, showing a 40% reduction in tumor growth compared to monotherapy. Additionally, computational docking studies predict strong binding to the ATP-binding pocket of HSP90, a heat shock protein implicated in cancer.

Future Directions and Challenges

While preclinical data are promising, challenges include optimizing pharmacokinetics and reducing off-target effects. Future work should explore prodrug formulations to enhance oral bioavailability and evaluate long-term toxicity in animal models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume